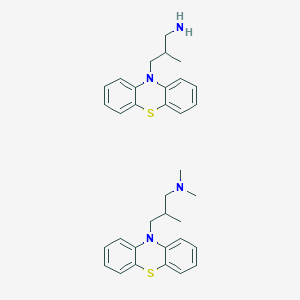
Trimeprazine tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-phenothiazin-10-ylpropan-1-amine and N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine are organic compounds belonging to the phenothiazine class. These compounds are characterized by their phenothiazine core structure, which is a tricyclic system consisting of two benzene rings fused to a central thiazine ring. Phenothiazines are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenothiazin-10-ylpropan-1-amine and N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.
Alkylation: The phenothiazine core is then alkylated using appropriate alkyl halides in the presence of a base such as sodium hydride or potassium carbonate. For 2-methyl-3-phenothiazin-10-ylpropan-1-amine, the alkylating agent is 2-chloropropane, while for N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine, the alkylating agent is 2-chloro-N,N-dimethylpropanamine.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to dihydrophenothiazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, introducing various substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Halogenated, nitrated, or alkylated phenothiazine derivatives.
科学研究应用
2-methyl-3-phenothiazin-10-ylpropan-1-amine and N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules and as ligands in coordination chemistry.
Biology: They are studied for their interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Phenothiazine derivatives are known for their antipsychotic, antiemetic, and antihistaminic properties. These specific compounds are investigated for their potential therapeutic effects in neurological and psychiatric disorders.
Industry: They are used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of these compounds involves their interaction with various molecular targets, including:
Dopamine Receptors: They can act as antagonists at dopamine receptors, which is the basis for their antipsychotic effects.
Histamine Receptors: They can block histamine receptors, providing antihistaminic effects.
Serotonin Receptors: Interaction with serotonin receptors can contribute to their therapeutic effects in psychiatric disorders.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
2-methyl-3-phenothiazin-10-ylpropan-1-amine and N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine are unique due to their specific substitution patterns on the phenothiazine core, which can influence their pharmacological profiles and therapeutic applications.
属性
IUPAC Name |
2-methyl-3-phenothiazin-10-ylpropan-1-amine;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S.C16H18N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;1-12(10-17)11-18-13-6-2-4-8-15(13)19-16-9-5-3-7-14(16)18/h4-11,14H,12-13H2,1-3H3;2-9,12H,10-11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSPIBGJEZUZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1C2=CC=CC=C2SC3=CC=CC=C31.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid](/img/structure/B8065367.png)
![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester, (3S)-](/img/structure/B8065374.png)
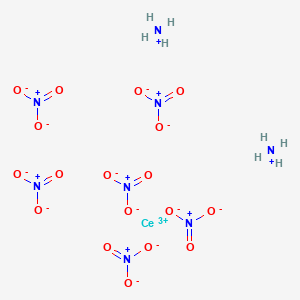
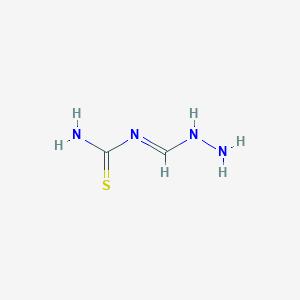
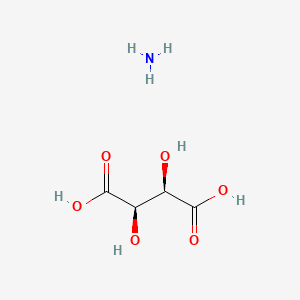
![L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B8065412.png)
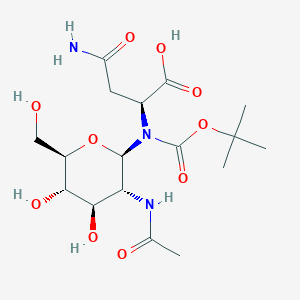
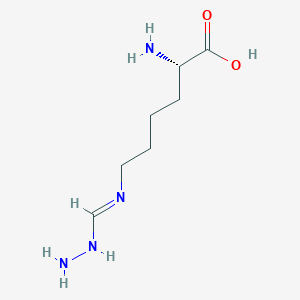
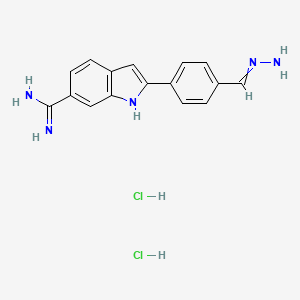
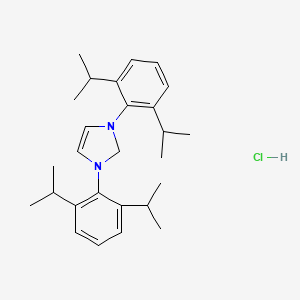
![Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)](/img/structure/B8065445.png)
![2-Hydroxy-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B8065461.png)
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-N'-[2-[4-(2-methyl-3-oxo-7H-imidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]carbamimidothioic acid](/img/structure/B8065473.png)
![Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]-](/img/structure/B8065479.png)
